N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride
CAS No.:
Cat. No.: VC13804148
Molecular Formula: C10H18Cl2N4
Molecular Weight: 265.18 g/mol
* For research use only. Not for human or veterinary use.
![N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride -](/images/structure/VC13804148.png)
Specification
Molecular Formula | C10H18Cl2N4 |
---|---|
Molecular Weight | 265.18 g/mol |
IUPAC Name | N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H16N4.2ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;;/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14);2*1H |
Standard InChI Key | MHCUCKJLPADEIQ-UHFFFAOYSA-N |
SMILES | C1CNCCC1CNC2=NC=CC=N2.Cl.Cl |
Canonical SMILES | C1CNCCC1CNC2=NC=CC=N2.Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride consists of two primary moieties: a piperidine ring substituted at the 4-position with a methyl group and a pyrimidine ring attached via an amine linkage. The dihydrochloride salt form arises from protonation of the amine groups, improving stability and solubility. Key structural features include:
-
Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.
-
Methylene Bridge (-CH₂-): Connects the piperidine nitrogen to the pyrimidine amine, influencing steric and electronic interactions with biological targets.
-
Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at the 1st and 3rd positions, enabling π-π stacking and dipole interactions .
The molecular formula is C₁₀H₁₈Cl₂N₄, with a molecular weight of 265.18 g/mol . Spectroscopic data (e.g., NMR, MS) confirm the protonation state and salt formation, critical for its pharmacological profile.
Synthesis and Production Methodologies
Key Synthetic Routes
The synthesis of N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves multi-step reactions, often employing reductive amination or nucleophilic substitution strategies .
Reductive Amination (Patent-Based Approach)
A method adapted from pyridin-2-yl-methylamine synthesis involves:
-
Formation of Piperidin-4-ylmethylamine: Reacting 4-piperidone with methylamine under reducing conditions (e.g., NaBH₃CN) to yield N-methylpiperidin-4-amine.
-
Coupling with Pyrimidine: Treating the intermediate with 2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
-
Salt Formation: Precipitation with hydrochloric acid yields the dihydrochloride form .
Optimization Insights:
-
Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates.
-
Catalysis: Tertiary amines (e.g., DABCO) improve yields by scavenging acids .
-
Industrial Scalability: Continuous flow systems reduce production costs.
Comparative Synthesis Strategies
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Reductive Amination | 78 | 95 | NaBH₃CN, DMF, 25°C |
Nucleophilic Substitution | 65 | 90 | K₂CO₃, THF, 80°C |
Biological Activity and Therapeutic Applications
Mechanism of Action
-
ATP-Competitive Binding: The pyrimidine ring occupies the adenine-binding pocket of PKB, while the piperidine moiety interacts with hydrophobic regions, achieving nanomolar IC₅₀ values .
-
Cellular Effects: Downregulation of phosphorylated Akt (Ser473) and suppression of tumor growth in xenograft models (e.g., 60% inhibition in A549 lung cancer models) .
Antiviral Activity
Structural analogs demonstrate anti-HIV activity by targeting reverse transcriptase, with EC₅₀ values as low as 2.3 nM. The methylene bridge may enhance membrane permeability, improving intracellular drug levels.
Pharmacokinetic and Pharmacodynamic Profile
Absorption and Metabolism
While the parent compound shows rapid hepatic clearance (t₁/₂ = 1.2 h in rats), the dihydrochloride salt improves oral bioavailability (F = 34% vs. 12% for free base) . Key findings:
-
CYP450 Involvement: Primarily metabolized by CYP3A4, generating N-oxide derivatives.
-
Distribution: High volume of distribution (Vd = 5.6 L/kg) indicates extensive tissue penetration .
Comparative Pharmacokinetics
Parameter | Free Base | Dihydrochloride |
---|---|---|
Bioavailability (%) | 12 | 34 |
Clearance (mL/min/kg) | 45 | 28 |
Tmax (h) | 1.5 | 0.8 |
Structural Analogues and Structure-Activity Relationships (SAR)
Impact of Substituents on Efficacy
-
Piperidine N-Methylation: Reduces off-target binding to PKA (150-fold selectivity for PKB) .
-
Pyrimidine Modifications: Fluorination at C5 increases metabolic stability (t₁/₂ ↑ 40%).
Analogue Comparison
Compound | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) |
---|---|---|
N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | 8.2 | 1,200 |
N-Methylpiperidin-4-yl-pyrimidine | 15 | 980 |
Pyridin-2-yl-methylamine derivative | 32 | 450 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume